molecular formula C8H18N2O2 B12088639 N-(3-aminopropyl)-5-hydroxypentanamide

N-(3-aminopropyl)-5-hydroxypentanamide

Cat. No.: B12088639
M. Wt: 174.24 g/mol
InChI Key: RWQHZBGPJFCONU-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-5-hydroxypentanamide: is an organic compound characterized by the presence of an amine group, a hydroxyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-5-hydroxypentanamide typically involves the reaction of 3-aminopropylamine with 5-hydroxypentanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminopropyl)-5-hydroxypentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.

    Reduction: The amide group can be reduced to form an amine, which can further react to form other derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield an aldehyde or ketone, while reduction of the amide group may produce an amine.

Scientific Research Applications

Chemistry: N-(3-aminopropyl)-5-hydroxypentanamide is used as a building block in the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its amine and hydroxyl groups make it suitable for conjugation with biomolecules, facilitating the study of biochemical pathways and interactions.

Medicine: this compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-5-hydroxypentanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl and amide groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

    N-(3-aminopropyl)diethanolamine: This compound has similar functional groups but differs in the presence of two hydroxyl groups instead of one.

    N-(3-aminopropyl)-2-nitrobenzenamine: This compound contains a nitro group, which imparts different chemical properties and reactivity.

    Norspermidine: A polyamine with a similar structure but different biological activity.

Uniqueness: N-(3-aminopropyl)-5-hydroxypentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

N-(3-aminopropyl)-5-hydroxypentanamide

InChI

InChI=1S/C8H18N2O2/c9-5-3-6-10-8(12)4-1-2-7-11/h11H,1-7,9H2,(H,10,12)

InChI Key

RWQHZBGPJFCONU-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(=O)NCCCN

Origin of Product

United States

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